1-Benzyl-4-(2-naphthalen-1-yloxyethyl)piperazine;oxalic acid
Description
1-Benzyl-4-(2-naphthalen-1-yloxyethyl)piperazine;oxalic acid is a compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse applications in medicinal chemistry, particularly as central nervous system stimulants and anthelmintics. This compound is characterized by the presence of a benzyl group, a naphthalen-1-yloxyethyl moiety, and piperazine, combined with oxalic acid.
Properties
IUPAC Name |
1-benzyl-4-(2-naphthalen-1-yloxyethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O.C2H2O4/c1-2-7-20(8-3-1)19-25-15-13-24(14-16-25)17-18-26-23-12-6-10-21-9-4-5-11-22(21)23;3-1(4)2(5)6/h1-12H,13-19H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXGXGWVSFTKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC3=CC=CC=C32)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-4-(2-naphthalen-1-yloxyethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the naphthalen-1-yloxyethyl intermediate.
Reaction Conditions: The intermediate is then reacted with benzyl piperazine under controlled conditions to form the desired product.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-(2-naphthalen-1-yloxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and naphthalen-1-yloxyethyl moieties.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon) for various reactions.
Scientific Research Applications
1-Benzyl-4-(2-naphthalen-1-yloxyethyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-naphthalen-1-yloxyethyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors and transporters, influencing their activity.
Pathways Involved: It may modulate pathways related to dopamine and serotonin, leading to its potential effects on mood and cognition.
Comparison with Similar Compounds
1-Benzyl-4-(2-naphthalen-1-yloxyethyl)piperazine can be compared with other similar compounds:
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is a stimulant and dopamine reuptake inhibitor, similar in structure but differing in its specific functional groups.
Methylbenzylpiperazine: Another piperazine derivative, known for its stimulant effects, but with a different substitution pattern.
This detailed overview provides a comprehensive understanding of 1-Benzyl-4-(2-naphthalen-1-yloxyethyl)piperazine;oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
